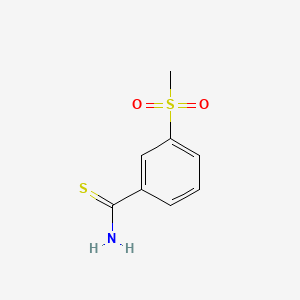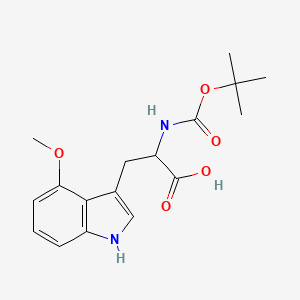
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid typically involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions are usually carried out under mild conditions and offer high yields and selectivity.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions . These methods are designed to be efficient, cost-effective, and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methyl-1h-pyrazol-5-yl)propanoic acid
- 3-(3-Phenyl-1h-pyrazol-5-yl)propanoic acid
- 3-(3-Chloropyridin-2-yl)-1h-pyrazole-5-carbohydrazide
Uniqueness
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups on the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets . This compound’s unique structure makes it a valuable scaffold for the development of new bioactive molecules and materials.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
3-(2,5-diethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-3-8-7-9(5-6-10(13)14)12(4-2)11-8/h7H,3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YZSPVUFVBLUROM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1)CCC(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



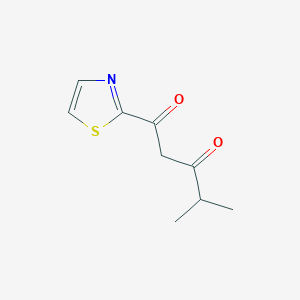
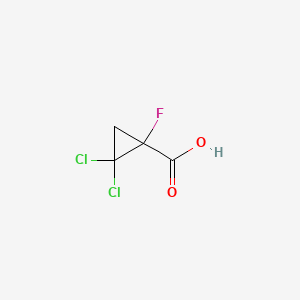
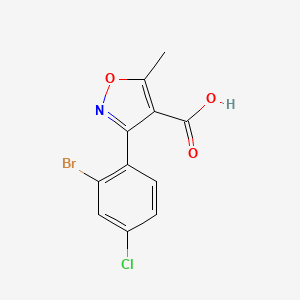
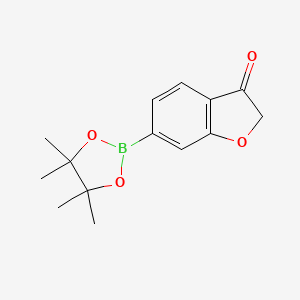
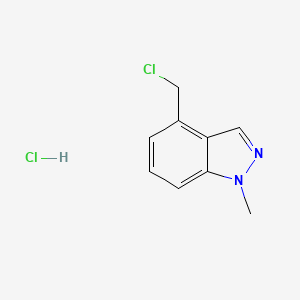

![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide](/img/structure/B13475443.png)
methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)
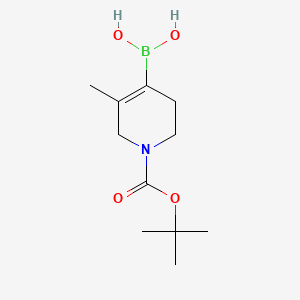
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)

